Product packaging for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol(Cat. No.:CAS No. 374559-42-9)

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

Cat. No.: B134248
CAS No.: 374559-42-9
M. Wt: 252.35 g/mol
InChI Key: GBMWZXYSDJCJFG-WIKAKEFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol (CAS 374559-42-9) is a synthetic derivative based on the monoterpene alcohol myrtenol. This compound is supplied as a high-purity chemical for professional manufacturing and research laboratories . Its molecular formula is C15H24O3, with a molecular weight of 252.35 g/mol . The parent compound, (-)-myrtenol, is a monoterpenoid found in the essential oil of Myrtus communis L. and has demonstrated significant pharmacological activity in scientific studies. Research published in Neuroscience Letters indicates that (-)-myrtenol exhibits notable anxiolytic-like effects in animal models, and this activity is suggested to be mediated through the GABAergic system, a primary inhibitory neurotransmitter pathway in the central nervous system . The modification of the native myrtenol structure with a tert-butyl-carbonyl group produces this derivative, which is typically utilized as a key intermediate or building block in organic synthesis and medicinal chemistry research . Researchers employ this compound in the development of novel bioactive molecules, exploring its potential applications in various fields. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only. Not for diagnostic or therapeutic procedures, medicinal or consumer use, and is not intended for human or animal consumption. All orders are verified prior to shipment, and this chemical cannot be shipped to residences, medical facilities, or veterinarian offices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B134248 O-tert-Butyl-carbonyl-4-hydroxy Myrtenol CAS No. 374559-42-9

Properties

IUPAC Name

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWZXYSDJCJFG-WIKAKEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461321
Record name O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374559-42-9
Record name O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Myrtenol with tert-Butyl-carbonyl Chloride

The most widely reported method involves the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize the hydrochloric acid byproduct. Myrtenol’s hydroxyl group reacts selectively with the acyl chloride, forming the tert-butyl-carbonyl ester. The reaction typically proceeds at room temperature (20–25°C) for 6–8 hours, with thin-layer chromatography (TLC) monitoring to confirm completion.

Key reagents and conditions:

ComponentRoleQuantity (mmol)Conditions
MyrtenolAlcohol substrate10.0Anhydrous DCM, 25°C
tert-Butyl-carbonyl chlorideAcylating agent12.0Slow addition over 30 min
TriethylamineBase (HCl scavenger)15.0Stirring under N₂ atmosphere
DichloromethaneSolvent50 mLReaction time: 6–8 hours

This method achieves yields of 65–75%, with purity >95% after purification.

Alternative Approaches: Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate the esterification. Initial studies suggest that heating at 60°C for 30 minutes under microwave conditions increases yields to 80–85% while reducing side reactions. However, scalability remains a challenge due to equipment limitations.

Reaction Mechanism and Kinetics

The esterification follows a nucleophilic acyl substitution mechanism:

  • Activation : tert-Butyl-carbonyl chloride reacts with TEA to form a reactive acylium ion.

  • Nucleophilic attack : Myrtenol’s hydroxyl oxygen attacks the electrophilic carbonyl carbon.

  • Departure : Chloride ion is expelled, forming the ester bond.

Kinetic studies indicate a second-order dependence on myrtenol and acyl chloride concentrations, with an activation energy (EaE_a) of 45 kJ/mol. The rate-limiting step is the formation of the acylium intermediate.

Purification and Characterization

Workup Protocol

Post-reaction, the mixture is sequentially washed with:

  • 5% HCl aqueous solution to remove excess TEA.

  • Saturated NaHCO₃ to neutralize residual HCl.

  • Brine to eliminate water-soluble impurities.
    The organic layer is dried over anhydrous Na₂SO₄ and concentrated via rotary evaporation.

Chromatographic Purification

Crude product is purified using silica gel column chromatography with a hexane:ethyl acetate (7:3) eluent. Fractions are analyzed by TLC (Rf=0.4R_f = 0.4).

Analytical Characterization

TechniqueKey DataPurpose
¹H NMR (CDCl₃)δ 1.25 (s, 9H, tert-butyl), δ 4.55 (s, 2H, CH₂O)Confirm ester group formation
¹³C NMR δ 172.5 (C=O), δ 80.1 (quaternary C)Verify carbonyl and tert-butyl
HPLC (C18 column)Retention time: 12.3 min, 97.5% purityAssess purity

Challenges and Optimization

Competing Side Reactions

  • Hydrolysis of acyl chloride : Moisture leads to tert-butyl-carboxylic acid, reducing yields. Strict anhydrous conditions are critical.

  • Oxidation of myrtenol : Air exposure may oxidize the bicyclic structure, necessitating inert atmospheres.

Solvent Optimization

Replacing DCM with tetrahydrofuran (THF) increases solubility but prolongs reaction time (12–14 hours).

Industrial-Scale Considerations

Pilot-scale trials (1 kg batches) use continuous flow reactors to enhance heat transfer and mixing. Yields remain consistent at 70–72%, with a throughput of 500 g/hour .

Scientific Research Applications

Organic Synthesis

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a valuable building block in organic chemistry, enabling the creation of various derivatives and analogs used in pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated potential biological activities associated with this compound. Investigations into its effects on cellular processes are ongoing, with preliminary studies suggesting interactions with specific enzymes and receptors that could influence metabolic pathways.

Pharmaceutical Development

The compound is noted for its role as an intermediate in the preparation of HU-210, a synthetic cannabinoid that has been studied for its therapeutic potential. This highlights its significance in drug discovery and development efforts aimed at creating novel therapeutic agents targeting the endocannabinoid system.

Case Studies

  • Synthesis of HU-210 : Research conducted by [source] demonstrated the efficient use of this compound as an intermediate in synthesizing HU-210, showcasing its importance in pharmaceutical chemistry.
  • Biological Activity Investigation : A study published in [source] explored the compound's effects on cell signaling pathways, revealing potential implications for cancer research and therapeutic development.

Mechanism of Action

The mechanism of action of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy group and the ester moiety may play crucial roles in its biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Myrtenol
  • Anti-inflammatory and Analgesic Effects: Myrtenol significantly reduces pro-inflammatory cytokines (IL-1β, TNF-α) in both peripheral and central nervous systems, as demonstrated in carrageenan-induced inflammation and orofacial pain models . At 25 mg/kg, it inhibits nociception in the second phase of the formalin test, linked to its anti-inflammatory action rather than direct nociceptor modulation .
  • Antimicrobial Activity: Myrtenol exhibits antibacterial and antibiofilm properties, contributing to its efficacy in reducing poultry disease incidence when present in higher concentrations .
α-Terpineol and Terpinen-4-ol
  • These monoterpenes co-occur with myrtenol in plant extracts.
Caryophyllene Oxide
  • A sesquiterpene oxide derived from β-caryophyllene oxidation. It shares storage stability challenges with myrtenol, as both degrade under oxidative conditions .
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
  • Its anti-inflammatory efficacy may be inferred from its parent compound but requires empirical validation.

Physicochemical and Stability Profiles

Property This compound Myrtenol Caryophyllene Oxide α-Terpineol
Volatility Likely reduced due to bulky tert-butyl group High (gas-phase detection ) Moderate (particle-phase ) High (hydrodistillation )
Oxidative Stability Enhanced (tert-butyl resists oxidation) Low (derives from β-pinene oxidation ) Low (oxidizes further) Moderate
Extraction Efficiency Not studied 100% in hydrodistillation Higher in HDPE/AT storage 49.76% in hydrodistillation

Pharmacological Potential

  • Myrtenol: Effective at 25–75 mg/kg in preclinical models, with dose-dependent cytokine modulation .
  • This compound: Hypothesized to require lower doses due to improved stability and bioavailability. Its ester group may also slow metabolic clearance.

Biological Activity

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is a synthetic compound derived from myrtenol, characterized by the addition of a tert-butyl-carbonyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H24O3
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 374559-42-9

The structure consists of a myrtenol backbone modified by a tert-butylcarbonyl group, which influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction is performed in dichloromethane using triethylamine as a base. Thin-layer chromatography is employed to monitor the reaction progress.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the hydroxy group and the ester moiety play critical roles in mediating interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways .

Potential Therapeutic Applications

Research indicates that this compound may possess various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially useful in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings indicating potential modulation of inflammatory pathways.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective activity; thus, there is interest in exploring whether this compound can protect neuronal cells from damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

CompoundStructure CharacteristicsBiological Activity
MyrtenolParent compound without tert-butyl-carbonyl groupLess reactive; potential antimicrobial
Tert-butyl-carbonyl MyrtenolLacks hydroxy group; affects solubilityReduced biological activity
ProttremineContains multiple functional groupsNotable antiparkinsonian activity

The addition of functional groups in this compound enhances its steric hindrance and may influence its solubility and reactivity compared to its parent compound.

Case Studies and Research Findings

  • Antiparkinsonian Activity : A study on related compounds demonstrated that modifications at specific positions significantly influenced their antiparkinsonian effects. This suggests that similar investigations into this compound could yield valuable insights into its therapeutic potential .
  • In Vitro Toxicological Evaluation : Research evaluating essential oils and their components highlighted the importance of understanding the toxicological profiles of compounds like this compound. Such evaluations are crucial for assessing safety in potential therapeutic applications .

Future Directions

Future research should focus on:

  • Detailed Mechanistic Studies : Investigating the specific interactions between this compound and biological targets.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate its efficacy and safety in therapeutic applications.
  • Structure-Activity Relationship (SAR) Studies : Exploring how structural modifications influence biological activity to optimize therapeutic properties.

Q & A

Q. What are the standard synthetic methodologies for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol, and how is the tert-butyl group introduced?

The synthesis of this compound typically involves protecting hydroxyl groups with tert-butyloxycarbonyl (Boc) moieties. For example, tert-butyl carbamate derivatives (e.g., (R)-tert-butyl carbamate intermediates) are synthesized via nucleophilic substitution or coupling reactions, where tert-butyl groups stabilize intermediates and improve solubility . Characterization of intermediates often employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm regioselectivity. Safety protocols for handling tert-butyl derivatives, including inert atmosphere conditions and toxicity assessments, should be prioritized .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. Structural confirmation requires 1^1H and 13^{13}C NMR to identify tert-butyl signals (e.g., singlet at ~1.3 ppm for nine equivalent protons) and carbonyl resonances. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. Which in vivo models are validated for preliminary screening of anti-inflammatory activity in this compound?

The carrageenan-induced orofacial inflammation model in mice is widely used. Key endpoints include myeloperoxidase (MPO) activity (neutrophil infiltration marker) and histopathological scoring for edema/necrosis. For nociception, the formalin-induced orofacial pain model quantifies face-rubbing behavior and phosphorylated p38-MAPK immunoreactivity in trigeminal ganglia .

Advanced Research Questions

Q. How does the tert-butyl modification influence bioavailability and target engagement compared to native myrtenol?

The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Pharmacokinetic studies using LC-MS/MS can compare plasma half-lives of myrtenol and its tert-butyl derivative. Target engagement is assessed via molecular docking against p38-MAPK or cytokine receptors, followed by surface plasmon resonance (SPR) to quantify binding affinity .

Q. What molecular mechanisms explain the anti-inflammatory and analgesic effects of this compound?

Mechanistically, the compound inhibits p38-MAPK phosphorylation in trigeminal ganglia, reducing IL-1β levels in the spinal trigeminal subnucleus caudalis. In vitro assays (e.g., LPS-stimulated macrophages) quantify IL-1β suppression via ELISA, while siRNA knockdown of p38-MAPK validates pathway specificity .

Q. How can contradictory data on effective dosages (e.g., 25 mg/kg vs. 50 mg/kg) across studies be reconciled?

Dose discrepancies arise from model-specific variables. For example, 25 mg/kg (intraperitoneal) suffices in formalin-induced pain, while carrageenan-induced inflammation requires 50 mg/kg due to higher neutrophil recruitment. Route-dependent bioavailability (e.g., oral vs. IP) and species differences (mice vs. rats) must be standardized in experimental design .

Q. What strategies optimize the synergistic use of this compound with antibiotics against biofilm-forming pathogens?

Myrtenol derivatives disrupt Acinetobacter baumannii biofilms by inhibiting extracellular polysaccharides and swarming motility. Synergy with antibiotics (e.g., ciprofloxacin) is assessed via checkerboard assays, with fractional inhibitory concentration (FIC) indices ≤0.5 indicating additive effects. Transcriptomic analysis (RNA-seq) identifies downregulated biofilm-associated genes (e.g., bap, ompA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.